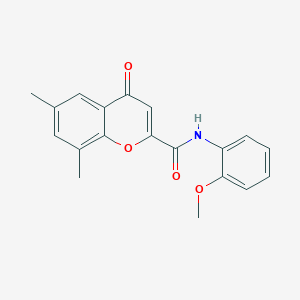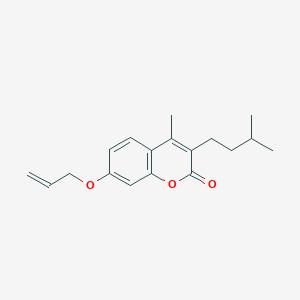![molecular formula C18H19ClN2O B11412994 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole](/img/structure/B11412994.png)
1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-benzimidazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chlorophenoxybutyl group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole involves several steps, typically starting with the preparation of the benzimidazole core. One common synthetic route includes the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. The chlorophenoxybutyl group is then introduced through a nucleophilic substitution reaction, where a chlorophenoxybutyl halide reacts with the benzimidazole intermediate. The final step involves the methylation of the benzimidazole nitrogen using a methylating agent such as methyl iodide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the chlorophenoxybutyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Aplicaciones Científicas De Investigación
1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-benzimidazole has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-benzimidazole can be compared with other similar compounds, such as:
2-[(4-tert-Butylphenoxy)methyl]-1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole: This compound has a similar structure but includes a tert-butylphenoxy group, which may impart different chemical properties and reactivity.
1-[4-(4-Chlorophenoxy)butyl]-2-[phenyl(phenylsulfanyl)methyl]-1H-benzimidazole:
1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethanol: This compound has an additional hydroxyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C18H19ClN2O |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenoxy)butyl]-2-methylbenzimidazole |
InChI |
InChI=1S/C18H19ClN2O/c1-14-20-17-6-2-3-7-18(17)21(14)12-4-5-13-22-16-10-8-15(19)9-11-16/h2-3,6-11H,4-5,12-13H2,1H3 |
Clave InChI |
MXDGYPYCSJDSMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11412911.png)
![Methyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B11412925.png)

![1-(2-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11412948.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11412953.png)


![1-(2-chlorophenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11412966.png)
![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11412971.png)

![4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412989.png)
![N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B11412998.png)


